molecular formula C9H12OS B1266825 1-(5-Methylthiophen-2-yl)butan-1-one CAS No. 79852-26-9

1-(5-Methylthiophen-2-yl)butan-1-one

Cat. No. B1266825
CAS RN: 79852-26-9
M. Wt: 168.26 g/mol
InChI Key: GDOVKRSCOWPYAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis Approaches: The compound can be synthesized using methods involving multicomponent condensation and other advanced organic synthesis techniques. For example, a method involving the self-condensation of 1-phenyl-butane-1,3-dione mono-S-methylisothiosemicarbazone in the presence of nickel(II) acetate has been reported (Gradinaru et al., 2001). Other synthesis pathways include reactions involving aryl methyl ketones (Yin et al., 2008).

Molecular Structure Analysis

  • Crystal Structure: The molecular structure and crystallization of similar compounds have been characterized using techniques like X-ray crystallography. For instance, studies on similar molecular structures have revealed the presence of intermolecular hydrogen bonds and the spatial arrangement of functional groups (Wu et al., 2015).

Chemical Reactions and Properties

  • Reactivity: The compound's reactivity is influenced by its molecular structure, particularly the presence of functional groups like methylthio. This influences its participation in various chemical reactions, including oxidative coupling and condensation reactions (Krauss & Taylor, 1991).

Physical Properties Analysis

  • Stability and Crystallography: The physical properties, such as stability under different conditions and crystallographic parameters, are crucial. For example, certain derivatives have shown remarkable stability under ambient conditions (Wang et al., 2006).

Chemical Properties Analysis

  • Electrochemical and Spectroscopic Properties: The chemical properties of 1-(5-Methylthiophen-2-yl)butan-1-one can be explored through electrochemical and spectroscopic studies. These studies reveal insights into electron-withdrawing effects and conjugation patterns in the molecule, as observed in similar compounds (Wang et al., 2006).

Scientific Research Applications

Medicinal Chemistry

5-Methylthiophen-2-yl and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Synthesis of Anticancer Agents

2-Butylthiophene, which is a derivative of 5-Methylthiophen-2-yl, is used as a raw material in the synthesis of anticancer agents . The specific methods of application or experimental procedures were not detailed in the source.

Synthesis of Anti-atherosclerotic Agents

2-Octylthiophene, another derivative of 5-Methylthiophen-2-yl, is used in the synthesis of anti-atherosclerotic agents . The specific methods of application or experimental procedures were not detailed in the source.

Crystal Structure Analysis

The crystal structure of 3-(1-(2-((5-methylthiophen-2-yl)methylene)hydrazinyl)ethylidene)chroman-2,4-dione, a compound containing a 5-methylthiophen-2-yl moiety, has been analyzed . The compound was synthesized by condensation of the obtained hydrazone with 5-methylthiophen-2-carbaldehyde . The obtained yellow solid was dissolved in acetone and allowed to slowly evaporate to form the crystals of the title compound .

Photophysical Properties Analysis

5-Methylthiophen-2-yl derivatives have been studied for their photophysical properties . The specific methods of application or experimental procedures were not detailed in the source.

Anti-inflammatory Agents

1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea, a derivative of 5-Methylthiophen-2-yl, acts as an anti-inflammatory agent . The specific methods of application or experimental procedures were not detailed in the source.

Serotonin Antagonists

The maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one works as serotonin antagonists and is used in the treatment of Alzheimer’s . The specific methods of application or experimental procedures were not detailed in the source.

Antibacterial Agents

A new novel Schiff base namely, N-((5-methylthiophen-2-yl)methylene)-1-(pyridin-2-yl)methanamine was synthesized by condensation of 2-picolyl amine with 5-methyl thiophene-2-carboxaldehyde . This Schiff base was characterized by spectroscopic methods .

Alzheimer’s Treatment

The maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one works as serotonin antagonists and is used in the treatment of Alzheimer’s . The specific methods of application or experimental procedures were not detailed in the source.

Crystal Structure Analysis

The crystal structure of (E)-1-(5-Methylthiophen-2-yl)-N-(4-nitrophenyl)-methanimine has been analyzed . The specific methods of application or experimental procedures were not detailed in the source.

properties

IUPAC Name

1-(5-methylthiophen-2-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-3-4-8(10)9-6-5-7(2)11-9/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOVKRSCOWPYAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC=C(S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30292113
Record name 1-(5-Methylthiophen-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methylthiophen-2-yl)butan-1-one

CAS RN

79852-26-9
Record name 79852-26-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80376
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(5-Methylthiophen-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Siddaraju, KR Prabhu - Organic & Biomolecular Chemistry, 2015 - pubs.rsc.org
A novel method for α-hydroxylation of ketones using substoichiometric amount of iodine under metal-free conditions is described. This method has been successfully employed in …
Number of citations: 30 pubs.rsc.org

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